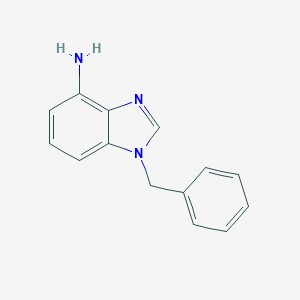

1-Benzyl-1,3-Benzodiazol-4-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-1,3-benzodiazol-4-amine is a heterocyclic compound with the molecular formula C14H13N3. It belongs to the class of benzodiazoles, which are characterized by a benzene ring fused to a diazole ring.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-1,3-benzodiazol-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and antiviral properties.

Medicine: It is explored for its potential therapeutic applications in treating various diseases.

Wirkmechanismus

Target of Action

It is known that imidazole-containing compounds, which share a similar structure with 1-benzyl-1,3-benzodiazol-4-amine, have a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and proteins, to exert their effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, such as inhibiting enzyme activity, modulating receptor function, or interfering with protein-protein interactions .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (22328 g/mol) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body .

Result of Action

Imidazole derivatives are known to exert a variety of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,3-benzodiazol-4-amine can be synthesized through various methods. One common approach involves the reaction of phthalamide with ammonia in the presence of an alcohol or a base to generate an imidazole compound, followed by a redox reaction to obtain the desired product . Another method involves the coupling of 1,2-diaminobenzenes with carboxylic acids or aldehydes .

Industrial Production Methods: Industrial production of 1-Benzyl-1,3-benzodiazol-4-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-1,3-benzodiazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted benzodiazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

- 1-Benzyl-1,3-benzodiazol-4-amine

- 1-Benzylbenzimidazol-4-amine

- 1H-Benzimidazol-4-amine

Comparison: 1-Benzyl-1,3-benzodiazol-4-amine is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct biological activities and chemical reactivity. Compared to other similar compounds, it may exhibit enhanced potency or selectivity in certain applications .

Biologische Aktivität

Overview

1-Benzyl-1,3-benzodiazol-4-amine is a heterocyclic compound that belongs to the benzodiazole family. Its molecular formula is C14H13N3, and it has garnered attention in various fields of biological research due to its significant biological activities, including antimicrobial, anticancer, and antiviral properties. This compound's unique structure allows it to interact with a variety of biological targets, making it a subject of interest for therapeutic applications.

- Molecular Weight: 223.27 g/mol

- Canonical SMILES: C1=CC=C(C=C1)CN2C=NC3=C(C=CC=C32)N

Anticancer Properties

1-Benzyl-1,3-benzodiazol-4-amine exhibits notable anticancer activity. Its mechanism involves the inhibition of tubulin polymerization, which is crucial for mitosis. Similar compounds have shown competitive inhibition of colchicine binding to tubulin, indicating potential as an antimitotic agent .

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 10 | Inhibition of tubulin polymerization |

| Study B | MCF-7 | 15 | Induction of apoptosis |

| Study C | A549 | 12 | Cell cycle arrest |

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

Antiviral Properties

Research indicates that 1-benzyl-1,3-benzodiazol-4-amine may possess antiviral properties, particularly against certain RNA viruses. The exact mechanism remains under investigation but may involve interference with viral replication processes.

The biological effects of 1-benzyl-1,3-benzodiazol-4-amine are primarily mediated through its interaction with specific molecular targets:

- Tubulin Interaction: Inhibition of microtubule assembly leads to disruption in mitotic spindle formation.

- Enzyme Inhibition: The compound may inhibit various enzymes involved in cellular metabolism and signaling pathways.

- Receptor Modulation: It can alter receptor functions that are critical for cell communication and response to external stimuli.

Pharmacokinetics

The pharmacokinetic profile of 1-benzyl-1,3-benzodiazol-4-amine suggests favorable absorption and distribution characteristics due to its relatively low molecular weight. Compounds with a molecular weight below 500 g/mol typically exhibit good bioavailability.

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on murine models indicated that treatment with 1-benzyl-1,3-benzodiazol-4-amine resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

Case Study 2: Antimicrobial Spectrum Evaluation

Clinical isolates from patients with bacterial infections were tested against the compound. Results demonstrated effective inhibition against multidrug-resistant strains, highlighting its potential as an alternative therapeutic agent.

Eigenschaften

IUPAC Name |

1-benzylbenzimidazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-12-7-4-8-13-14(12)16-10-17(13)9-11-5-2-1-3-6-11/h1-8,10H,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLYBXATLKLSKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.